Ethyl 2-amino-4,4-dimethylhexanoate
Description
Ethyl 2-amino-4,4-dimethylhexanoate (chemical formula: C₁₀H₁₉NO₂, molecular weight: 185.27 g/mol) is a branched-chain amino ester featuring an amino group at the second carbon and two methyl substituents at the fourth carbon of the hexanoate backbone.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
ethyl 2-amino-4,4-dimethylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-5-10(3,4)7-8(11)9(12)13-6-2/h8H,5-7,11H2,1-4H3 |
InChI Key |
OHDUBUUFFOIOKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CC(C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4,4-dimethylhexanoate can be synthesized through several methods. One common approach involves the alkylation of ethyl 2-aminohexanoate with isobutylene in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Another method involves the reductive amination of ethyl 2-oxo-4,4-dimethylhexanoate with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride. This reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of ethyl 2-nitro-4,4-dimethylhexanoate is another viable method, where the nitro group is reduced to an amino group using hydrogen gas and a metal catalyst like palladium on carbon.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,4-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or ureas.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.
Major Products
Oxidation: Ethyl 2-nitro-4,4-dimethylhexanoate.
Reduction: Ethyl 2-hydroxy-4,4-dimethylhexanoate.
Substitution: Ethyl 2-amido-4,4-dimethylhexanoate or ethyl 2-ureido-4,4-dimethylhexanoate.
Scientific Research Applications
Ethyl 2-amino-4,4-dimethylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the biosynthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4,4-dimethylhexanoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Structural and Functional Group Variations
The primary distinctions between Ethyl 2-amino-4,4-dimethylhexanoate and its analogs lie in substituent groups and backbone modifications. Key examples include:
Key Observations :
- This may influence solubility and reactivity .
- Backbone Modifications: The thiophene-containing analog () exhibits aromaticity, which alters electronic properties and stability compared to the aliphatic hexanoate backbone .
Physicochemical Properties
Molecular Geometry and Crystallography
- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (): Crystal system: Monoclinic (space group P2₁/c). Unit cell parameters: a = 7.9487 Å, b = 9.8939 Å, c = 13.4348 Å, β = 106.143° . Hydrogen bonding: Intramolecular N–H⋯O interactions stabilize the structure .
- 2-(Dimethylamino)ethyl hexanoate (): Topological polar surface area: 29.5 Ų (lower than amino analogs due to reduced hydrogen-bonding capacity). XLogP3: 2.1 (indicative of moderate lipophilicity) .
Thermal and Stability Data
- Ethyl 6-bromo-4,4-dimethylhexanoate (): Long-term storage: Requires stable conditions due to bromo group reactivity. Molecular weight: 251.2 g/mol (higher than the amino analog due to bromine substitution) .
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